molecular formula C13H17N3O2 B2886085 N1-phenylpiperidine-1,4-dicarboxamide CAS No. 401589-80-8

N1-phenylpiperidine-1,4-dicarboxamide

Cat. No.: B2886085
CAS No.: 401589-80-8
M. Wt: 247.298
InChI Key: OSBGPHZLIBZPGJ-UHFFFAOYSA-N
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Description

Contextualization within the Piperidine (B6355638) Dicarboxamide Class of Organic Compounds

The piperidine dicarboxamide class of organic compounds is characterized by a central piperidine ring, a six-membered heterocycle containing a nitrogen atom, to which two carboxamide groups are attached. These compounds are recognized for their diverse biological activities. The specific arrangement and substituents on the piperidine ring and the carboxamide groups can lead to a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects.

N1-phenylpiperidine-1,4-dicarboxamide is structurally defined by a piperidine ring with carboxamide groups at the 1- and 4-positions. A key feature is the phenyl group attached to the nitrogen of the carboxamide at the 1-position. This substitution pattern differentiates it from other piperidine dicarboxamides and is crucial in defining its chemical properties and potential biological interactions. Research into analogous structures, such as N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide, has provided insights into the conformational aspects of this class of molecules, revealing that the piperidine ring often adopts a chair conformation. researchgate.net

Significance of Piperidine Scaffolds in Advanced Chemical Synthesis and Ligand Design

The piperidine scaffold is a ubiquitous and highly significant structural motif in the fields of advanced chemical synthesis and ligand design, particularly within medicinal chemistry. chemrxiv.org Piperidine and its derivatives are integral components of numerous pharmaceuticals and biologically active compounds. chemscene.com Their prevalence stems from the piperidine ring's ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability.

The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets like receptors and enzymes. researchgate.net This structural versatility makes the piperidine scaffold a valuable building block in the design of ligands with high affinity and selectivity. The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity, as well as improve pharmacokinetic properties. researchgate.net The broad utility of the piperidine framework is evident in its presence in a wide range of drugs, from analgesics to antipsychotics. chemscene.comresearchgate.net

This compound as a Subject for Fundamental Chemical Investigation

While extensive, dedicated research on this compound is not widely documented in publicly available literature, its chemical structure makes it a compelling subject for fundamental chemical investigation. The synthesis of N-aryl piperidines and related structures is an active area of research, with various strategies being developed to create diverse libraries of these compounds for screening and development. chemrxiv.orgresearchgate.net

The study of its synthesis would likely involve exploring various amidation and coupling reactions to construct the dicarboxamide framework. Characterization of the compound would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm its structure and purity. Furthermore, investigations into its conformational dynamics, intermolecular interactions, and potential to act as a ligand for various biological targets would contribute to a deeper understanding of the structure-activity relationships within the broader class of piperidine dicarboxamides. The foundational data gathered from such fundamental studies are essential prerequisites for any future exploration of its potential applications in medicinal chemistry.

Below are the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name This compound
CAS Number 401589-80-8
Molecular Formula C13H17N3O2
Molecular Weight 247.3 g/mol
SMILES O=C(C1CCN(C(=O)Nc2ccccc2)CC1)N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-phenylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBGPHZLIBZPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N1 Phenylpiperidine 1,4 Dicarboxamide and Its Analogues

Core Structure Elaboration Strategies for the Piperidine-1,4-dicarboxamide (B2901976) Moiety

The construction of the piperidine-1,4-dicarboxamide core involves the functionalization of a pre-formed piperidine (B6355638) ring and the creation of two distinct amide bonds. The sequence of these steps can be adapted depending on the availability of starting materials and the desired substitution pattern.

The piperidine ring serves as the central scaffold, and its functionalization is a critical step in the synthesis of N1-phenylpiperidine-1,4-dicarboxamide. A common strategy involves starting with a piperidine derivative that is already substituted at the 4-position, such as 4-aminopiperidine (B84694) or piperidine-4-carboxylic acid derivatives.

A key method for introducing the phenylamino (B1219803) group at the C4 position is reductive amination. nih.gov This process typically involves the reaction of a 4-piperidone (B1582916) derivative, such as N-Boc-piperidin-4-one, with aniline. The reaction proceeds in the presence of a reducing agent, like sodium triacetoxyborohydride, which reduces the intermediate imine to the corresponding secondary amine. nih.gov This approach provides a direct route to the 1,4-disubstituted piperidine core.

Alternatively, intramolecular nucleophilic substitution offers a pathway to form the piperidine ring itself from an acyclic precursor. nih.gov For instance, a halogenated amide can undergo an intramolecular cyclization, where the amide nitrogen acts as a nucleophile to displace a halide on the alkyl chain, thus forming the heterocyclic ring. nih.gov

The formation of the two amide linkages in this compound is accomplished through amidation reactions. This involves coupling carboxylic acids with amines. The primary challenge in direct amidation is the unfavorable acid-base reaction between the two components. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary, which is typically achieved through carbodiimide-mediated coupling or conversion to a more reactive intermediate like an acyl chloride. ucl.ac.uk

Carbodiimides are widely used dehydrating agents that facilitate the formation of amide bonds by activating carboxylic acids. wikipedia.org Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and diisopropylcarbodiimide (DIC) are common choices. fishersci.co.ukpeptide.com

The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. fishersci.co.ukwikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and a urea (B33335) byproduct. wikipedia.org A significant advantage of using EDC is that both the reagent itself and its urea byproduct are water-soluble, simplifying purification through aqueous extraction. peptide.cominterchim.fr

To enhance reaction yields and minimize side reactions, such as the formation of N-acylurea or racemization of chiral centers, additives are often employed. peptide.comreddit.com 1-Hydroxybenzotriazole (HOBt) is a common additive that intercepts the O-acylisourea to form an active ester intermediate, which is less prone to side reactions and couples efficiently with the amine. peptide.comnih.gov

Table 1: Comparison of Common Carbodiimide Coupling Reagents

ReagentAcronymByproduct SolubilityKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-solubleIdeal for aqueous reactions and simplified workup. peptide.cominterchim.fr
DicyclohexylcarbodiimideDCCInsoluble in most organic solventsByproduct precipitates, allowing for easy removal by filtration in solution-phase synthesis. wikipedia.orgpeptide.com
DiisopropylcarbodiimideDICSoluble in organic solventsUsed in solid-phase synthesis where a soluble byproduct is required. peptide.com

An alternative and highly effective method for amide bond formation is the use of acyl chloride intermediates. derpharmachemica.com Carboxylic acids are converted into more electrophilic acyl chlorides, which react readily with amines. This is typically a two-step process that can often be performed in a single pot. fishersci.co.ukderpharmachemica.com

First, the carboxylic acid is treated with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus chlorides (PCl₃ or PCl₅). pressbooks.publibretexts.org Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. libretexts.org

Once the acyl chloride is formed, the amine is added, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. derpharmachemica.com The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product. fishersci.co.ukpressbooks.pub For example, the acylation of a 1,4-disubstituted piperidine with a reagent like phenoxyacetyl chloride proceeds efficiently in the presence of a base to form the corresponding amide. nih.gov

Table 2: Common Reagents for Acyl Chloride Formation

ReagentFormulaByproductsNotes
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Gaseous byproducts simplify purification. libretexts.org
Oxalyl Chloride(COCl)₂CO(g), CO₂(g), HCl(g)Reaction conditions are often milder than with SOCl₂. ucl.ac.uk
Phosphorus(V) ChloridePCl₅POCl₃, HCl(g)Reacts under cold conditions; requires fractional distillation for purification. libretexts.org
Phosphorus(III) ChloridePCl₃H₃PO₃Requires fractional distillation to separate the product. libretexts.org

Amidation Reactions for Dicarboxamide Formation

Advanced Approaches to Piperidine Derivative Synthesis

Beyond classical methods, advanced synthetic strategies utilizing transition-metal catalysis have become powerful tools for the construction and functionalization of piperidine rings. These methods offer high efficiency, selectivity, and functional group tolerance. digitellinc.commdpi.com

Transition-metal catalysts, particularly those based on palladium, rhodium, gold, and copper, enable a wide array of transformations for synthesizing complex piperidine derivatives. mdpi.comwhiterose.ac.uk

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds.

Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) are instrumental in functionalizing the piperidine scaffold or its precursors. mdpi.comresearchgate.netnih.gov For instance, a Suzuki coupling can be used to attach an aryl group to the piperidine ring system. mdpi.com The Buchwald-Hartwig arylation is particularly useful for forming the N-aryl bond found in many piperidine-containing pharmaceuticals. researchgate.net

Allylic Amination: Palladium can catalyze the reaction of amines with allylic substrates, enabling the formation of the piperidine ring through intramolecular cyclization. whiterose.ac.uk

Other Metal-Catalyzed Reactions:

Gold and Copper Catalysis: Co-catalytic systems involving gold(I) and copper(II) have been used in tandem hydroamination-semipinacol processes to construct the piperidine ring from amino alkynone precursors. mdpi.com

Rhodium Catalysis: Rhodium catalysts are effective for the hydrogenation of pyridine derivatives to yield the corresponding piperidines. organic-chemistry.org This method is fundamental for creating the saturated piperidine core from aromatic precursors.

C-H Activation: Direct functionalization of C-H bonds is an emerging strategy that offers an atom-economical approach to modifying the piperidine ring. researchgate.net Palladium and copper catalysts have been employed for the direct α-arylation of cyclic amines, allowing for the introduction of substituents without pre-functionalization. researchgate.net

Table 3: Examples of Transition-Metal-Catalyzed Reactions in Piperidine Synthesis

Catalyst/MetalReaction TypeTransformation
Palladium (Pd)Suzuki-Miyaura CouplingForms C-C bonds by coupling halides with boronic acids. mdpi.com
Palladium (Pd)Heck ReactionForms C-C bonds by coupling halides with alkenes. mdpi.com
Palladium (Pd)Buchwald-Hartwig AminationForms C-N bonds for N-arylation. researchgate.net
Rhodium (Rh)HydrogenationReduces pyridines to piperidines. organic-chemistry.org
Gold (Au) / Copper (Cu)HydroaminationCyclization of amino alkynones to form piperidines. mdpi.com

Transition-Metal-Catalyzed Transformations

Hydroamination and Hydroaminoalkylation Methods

Hydroamination and related reactions offer an atom-economical approach to forming the crucial C-N bond in the piperidine ring.

Intramolecular hydroamination of unsaturated amines provides a direct route to the piperidine nucleus. This reaction can be catalyzed by various transition metals, with rhodium being a common choice for anti-Markovnikov addition to vinylarenes, leading to 3-arylpiperidines. rsc.org The regiochemistry of these cyclizations is a key consideration and can often be controlled by the choice of catalyst. rsc.org

Iridium-catalyzed hydroamination of internal homoallylic amines has also been reported, providing access to functionalized piperidines. rsc.org These reactions can proceed with a variety of cyclic amines, including piperidine derivatives themselves, and tolerate various functional groups. rsc.org

CatalystLigandSolventTemperatureOutcome
[Rh(COD)(DPPB)]BF₄DPPBToluene100 °CFormation of 3-arylpiperidines
Ir-catalystN/ADioxane80 °CHydroamination of internal homoallylic amines

Table 2: Catalytic Systems for Hydroamination Reactions in Piperidine Synthesis rsc.org

Cyclization Reactions for Piperidine Ring Assembly

The formation of the piperidine ring is a critical step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to construct this six-membered heterocycle.

Alkene Cyclization Strategies

Intramolecular cyclization of precursors containing an amine and an alkene moiety is a common strategy for piperidine ring formation. Carbonyl-ene and Prins cyclizations of aldehydes containing a tethered alkene and an amine can be used to synthesize 3,4-disubstituted piperidines. nih.govbirmingham.ac.uk The diastereoselectivity of these reactions can often be controlled by the choice of a Brønsted or Lewis acid catalyst, allowing for access to either cis or trans isomers. nih.govbirmingham.ac.uk For instance, catalysis with MeAlCl₂ can favor the formation of trans-piperidines, while the use of hydrochloric acid can lead to the corresponding cis-isomers. nih.govbirmingham.ac.uk

A versatile reaction cascade involving rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and reduction, has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. nih.gov

Radical-Mediated Amine Cyclization

Radical cyclizations provide an alternative and powerful method for the construction of the piperidine ring. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One approach involves the use of a strongly reducing organic photoredox catalyst to generate an aryl radical from a linear aryl halide precursor. nih.gov This radical can then undergo regioselective cyclization to form spirocyclic piperidines. nih.gov Another strategy employs a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Manganese(III) acetate (B1210297) can also mediate the radical cyclization of unsaturated diacyl piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds to yield dihydrofuran-piperazine compounds. nih.gov

Furthermore, an enantioselective δ-C-H cyanation has been developed by intercepting an N-centered radical relay with a chiral copper catalyst, leading to the formation of chiral piperidines. nih.gov

Radical Initiator/CatalystSubstrate TypeKey Transformation
Organic Photoredox CatalystLinear aryl halideAryl radical cyclization
Cobalt(II) CatalystLinear amino-aldehydeIntramolecular cyclization
Manganese(III) AcetateUnsaturated diacyl piperazineRadical addition and cyclization
Chiral Copper CatalystAcyclic amineEnantioselective δ-C-H cyanation

Table 3: Methods for Radical-Mediated Piperidine Ring Formation nih.govmdpi.comnih.govnih.gov

Stereoselective Synthetic Pathways

The control of stereochemistry is often a critical aspect in the synthesis of biologically active molecules. For this compound analogues with stereocenters, stereoselective synthetic methods are essential.

Chiral Auxiliary and Chiral Pool Applications

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.

In the context of piperidine synthesis, glycosylamines have been employed as efficient chiral auxiliaries in stereoselective reactions. researchgate.net For example, D-arabinopyranosylamine has been used as a stereodifferentiating carbohydrate auxiliary in a domino Mannich-Michael reaction to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further transformed into variously disubstituted piperidine derivatives. researchgate.net

The chiral pool refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of chiral target molecules. While not explicitly detailed for this compound, this approach is a cornerstone of asymmetric synthesis and could be applied by starting from chiral amino acids or other natural products to construct the piperidine ring with defined stereochemistry.

Chiral AuxiliaryReaction TypeKey IntermediateDiastereoselectivity
D-arabinopyranosylamineDomino Mannich-MichaelN-arabinosyl dehydropiperidinoneHigh
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)Alkylation of hydrazonesChiral piperidine precursorHigh
Oxazolidinones (Evans auxiliaries)Aldol and alkylation reactionsAcyclic chiral precursorHigh

Table 4: Examples of Chiral Auxiliaries in Stereoselective Piperidine Synthesis wikipedia.orgresearchgate.net

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods for the synthesis of piperidine-containing molecules is of significant interest due to their prevalence in pharmaceuticals. While specific catalytic asymmetric syntheses for this compound are not extensively documented, methods for producing chiral piperidine cores, which are key precursors, have been established.

One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. The key step is a Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which provides 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. snnu.edu.cn These intermediates can then be further elaborated to access a variety of enantioenriched piperidines. snnu.edu.cn The general applicability of this method suggests its potential for adaptation to synthesize chiral analogues of this compound.

Furthermore, the broader field of asymmetric synthesis of chiral amides has seen significant advancements through the use of racemization-free coupling reagents. rsc.org These reagents are crucial in peptide synthesis and could be applied to the formation of the amide bonds in this compound and its chiral analogues with high stereochemical fidelity. rsc.org Various racemization-free coupling reagents have been developed, offering greener and more efficient alternatives for constructing chiral amide functionalities. rsc.org

Catalyst/Reagent TypeReactionKey FeaturesPotential Application to Scaffold
Rhodium complexesAsymmetric Reductive HeckHigh yield and enantioselectivity for 3-substituted piperidines. snnu.edu.cnSynthesis of chiral piperidine core. snnu.edu.cn
Racemization-free coupling reagentsAmide bond formationLow cost, low toxicity, preserves stereochemistry. rsc.orgFormation of chiral amide linkages. rsc.org

Derivatization Strategies of the this compound Scaffold

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships (SAR) in various applications. These strategies primarily involve functional group interconversions and selective modifications.

Functional Group Interconversions on Aromatic and Amide Moieties

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. For the this compound scaffold, the aromatic phenyl ring and the two amide groups are prime sites for such modifications.

On the aromatic ring, common transformations include electrophilic aromatic substitution to introduce a variety of substituents (e.g., nitro, halogen, alkyl, acyl groups). These groups can then be further converted; for instance, a nitro group can be reduced to an amine, which can then be diazotized and substituted, opening up a wide range of derivatization possibilities.

The amide moieties also offer several handles for FGI. The primary amide can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid. The secondary amide (the phenylamide) is generally more stable, but under forcing conditions, it can also be hydrolyzed. The N-H proton of the secondary amide can be deprotonated and the resulting anion can be alkylated or acylated.

Regioselective and Chemoselective Modifications

Regioselectivity and chemoselectivity are critical when multiple reactive sites are present in a molecule. In this compound, the two amide groups and the aromatic ring present challenges and opportunities for selective reactions.

For instance, selective N-alkylation or N-acylation could be achieved by exploiting the different acidities of the N-H protons of the primary and secondary amides. Similarly, the reactivity of the aromatic ring towards electrophilic substitution can be modulated by existing substituents, directing incoming electrophiles to specific positions (ortho, meta, or para).

Recent trends in organic synthesis have focused on developing catalysts and reaction conditions that can achieve high chemoselectivity in one-pot transformations. nih.gov For example, substrate-driven domino reactions have been employed for the stereoselective synthesis of chiral cyclohexane (B81311) derivatives, highlighting the potential for complex and selective transformations on cyclic systems like the piperidine ring. nih.gov Copper-catalyzed regioselective annulations represent another powerful tool for constructing complex molecular architectures with high control over regiochemistry. chemrxiv.org

Optimization of Synthetic Protocols

The optimization of synthetic protocols for this compound and its analogues is aimed at improving yield, purity, cost-effectiveness, and environmental footprint. Key areas of optimization include the choice of reagents, catalysts, solvents, and reaction conditions.

For the amide bond formations, the use of modern coupling reagents can significantly improve yields and reduce side reactions. The choice of base and solvent is also critical in these reactions. For catalytic processes, such as the asymmetric syntheses mentioned earlier, optimization of the catalyst loading, ligand structure, temperature, and pressure is essential to achieve high efficiency and selectivity.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a powerful strategy for optimizing synthetic protocols. springernature.com This approach can significantly reduce the number of purification steps, save time and resources, and minimize waste. For example, a one-pot catalytic enantioselective synthesis has been developed for various alkaloids, demonstrating the power of this methodology. springernature.com

ParameterTraditional ApproachOptimized ApproachBenefit
Reagents Stoichiometric coupling reagentsCatalytic coupling reagents, racemization-free reagents rsc.orgReduced waste, higher stereopurity
Process Stepwise synthesis with intermediate purificationOne-pot synthesis, domino reactions nih.govspringernature.comIncreased efficiency, reduced cost
Conditions Harsh reaction conditions (high temp., pressure)Milder conditions using optimized catalystsImproved safety, lower energy consumption

Analytical Characterization Techniques in Research on N1 Phenylpiperidine 1,4 Dicarboxamide

Spectroscopic Methods for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the atomic composition and bonding arrangement of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of N1-phenylpiperidine-1,4-dicarboxamide.

In ¹H NMR, the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of information. For this compound, one would expect to see distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, and the two different amide (N-H) groups. The aromatic protons would typically appear in the downfield region (approx. 7.0-8.0 ppm), while the aliphatic protons of the piperidine ring would be found in the upfield region (approx. 1.5-4.0 ppm). The differing chemical environments of the axial and equatorial protons on the piperidine ring can provide insight into the molecule's preferred conformation.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbons of the two amide groups, the carbons of the phenyl ring, and the carbons of the piperidine ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. helixchrom.com The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of every atom's position, confirming the N1-phenyl and 4-carboxamide substitution pattern on the piperidine ring. helixchrom.com

Table 1: Expected ¹H and ¹³C NMR Signal Assignments for this compound

Assignment Expected ¹H NMR Signal (in CDCl₃) Expected ¹³C NMR Signal
Phenyl C-H Multiplet (δ ~7.2-7.6 ppm, 5H) 3-4 distinct signals (δ ~120-140 ppm)
Amide N-H (Position 1) Singlet/Broad (1H) Not Applicable
Amide N-H₂ (Position 4) Singlet/Broad (2H) Not Applicable
Piperidine C-H (Position 4) Multiplet (1H) Signal (δ ~40-50 ppm)
Piperidine C-H (Axial/Equatorial) Multiple Multiplets (8H) 2-3 distinct signals (δ ~25-50 ppm)
Amide C=O (Position 1) Not Applicable Signal (δ ~165-175 ppm)

Note: The chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (C₁₂H₁₅N₃O₂), the calculated molecular weight is 233.27 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This allows for the determination of the elemental formula. For this compound, an HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) very close to 234.1237, confirming the molecular formula C₁₂H₁₆N₃O₂⁺.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragment ions for this compound would likely arise from the cleavage of the amide bonds and the piperidine ring. nih.gov This analysis is crucial for confirming the connectivity of the different parts of the molecule.

Table 2: Expected HRMS and Key MS/MS Fragments for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₁₂H₁₆N₃O₂⁺ 234.1237 Protonated molecular ion
Fragment 1 C₆H₅NCO⁺ 119.0371 Loss of the piperidine-4-carboxamide moiety
Fragment 2 C₆H₁₀N₂O⁺ 126.0793 Loss of the phenylcarbamoyl moiety
Fragment 3 C₅H₉NCONH₂⁺ 113.0866 Piperidine-4-carboxamide fragment

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amides, the C=O (carbonyl) bonds of the amide groups, C-N bonds, and the C-H bonds of the aromatic and aliphatic parts of the molecule. The presence and position of these bands provide strong evidence for the dicarboxamide structure. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Appearance
Primary Amide N-H Stretch ~3350 and ~3180 Two sharp/medium bands
Secondary Amide N-H Stretch ~3300 Sharp/medium band
Amide I Band C=O Stretch ~1680 - 1630 Strong, sharp absorption
Aromatic C-H C-H Stretch ~3100 - 3000 Medium to weak bands
Aliphatic C-H C-H Stretch ~3000 - 2850 Medium to strong bands

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is used to separate the components of a mixture, making it indispensable for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile solid compound. core.ac.uk A small amount of the sample is dissolved and injected into a high-pressure stream of a liquid (the mobile phase), which passes through a column packed with a solid adsorbent (the stationary phase).

For a moderately polar compound like this compound, a reversed-phase HPLC method would be appropriate. sielc.com The stationary phase would be nonpolar (e.g., C18 silica), and the mobile phase would be a polar solvent mixture, such as acetonitrile (B52724) and water. Components are separated based on their relative affinity for the two phases. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 254 nm). A pure sample would ideally show a single, sharp peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. sielc.com As the sample is separated by the LC column, the eluent is directed into the mass spectrometer. This allows for the mass of each separated component to be determined.

This technique is invaluable for verifying the identity of the main peak in an HPLC chromatogram as the desired product. The mass spectrometer can confirm that the component eluting at a specific retention time has the correct molecular weight (m/z 234.12 for the [M+H]⁺ ion) for this compound. Furthermore, by performing MS/MS on that peak, the fragmentation pattern can be matched to the expected structure, providing an extremely high degree of confidence in the compound's identity, even in the presence of impurities. sielc.com

Computational and Theoretical Studies of N1 Phenylpiperidine 1,4 Dicarboxamide

Molecular Modeling for Understanding Structural Features and Interactions

Molecular modeling is a cornerstone of computational chemistry, enabling the detailed examination of a molecule's three-dimensional geometry and the non-covalent forces that govern its interactions with other molecules. For derivatives of piperidine (B6355638), these studies reveal crucial structural details. researchgate.net

The ground-state molecular geometry of related compounds, such as 1-Phenylpiperazine-1,4-dium-bis (hydrogen sulfate), has been successfully determined using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set. researchgate.net These calculations provide predicted geometrical parameters that show a strong correlation with experimental data obtained from X-ray crystallography. researchgate.net Analysis of the molecular structure of similar compounds, like N-(4-Methylphenyl)piperidine-1,4-dicarboxamide, reveals specific bond lengths and angles that define the conformation of the piperidine ring and the orientation of its substituents. researchgate.net

Intermolecular interactions are critical for understanding how molecules pack in a crystalline state and interact with biological targets. Computational analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are used to study these forces in detail. researchgate.net For instance, in related structures, classical hydrogen bonds of the N-H···O type are identified as key intermolecular contacts, dictating the crystal packing. researchgate.net These computational approaches can quantify the delocalization of charge and the energetic strength of these hydrogen bonds, providing a comprehensive picture of the molecule's interaction landscape. researchgate.net

Table 1: Crystallographic Data for a Related Compound: N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide researchgate.net

Parameter Value
Chemical Formula C14H19N3O2
Molecular Weight 261.32
Crystal System Monoclinic
Space Group P21/c
a (Å) 5.0102 (1)
b (Å) 28.6642 (7)
c (Å) 10.1131 (2)
β (°) 103.113 (1)

Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action at an atomic level. mdpi.comnih.gov

For piperidine-based compounds, docking simulations have been effectively used to explore their binding modes with various protein targets, such as the sigma 1 receptor (S1R). nih.gov In these simulations, the ligand (the small molecule) is placed into the binding site of the protein, and its conformation and interaction energy are calculated. mdpi.com Studies on potent S1R ligands have revealed specific and crucial interactions. nih.gov For example, the piperidine nitrogen atom can form a bidentate salt bridge with acidic residues like glutamic acid (Glu172) and aspartic acid (Asp126) in the receptor's active site. nih.gov

Furthermore, these simulations can identify other significant interactions, such as hydrogen bonds with specific amino acid side chains and π–cation interactions between the ionized nitrogen of the ligand and aromatic residues like phenylalanine (Phe107). nih.gov By analyzing these binding poses, researchers can understand the structural basis for a compound's affinity and selectivity, which is a critical step for structure-based drug design and optimization. nih.govoncotarget.com The insights gained from docking can guide the synthesis of new derivatives with improved potency and desired biological activity. nih.govsemanticscholar.org

Table 2: Key Interactions Identified in Docking Studies of Piperidine-Based Ligands nih.gov

Interaction Type Ligand Group Receptor Residue(s)
Salt Bridge Piperidine Nitrogen Glu172, Asp126
Hydrogen Bond High-affinity ligands Glu172 side chain

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and reactivity of molecules. researchgate.net These methods are used to calculate various molecular properties and to map out the energetic landscapes of chemical reactions, offering insights into reaction mechanisms and transition states. nih.gov

DFT calculations at the B3LYP/cc-pVQZ level of theory, for example, have been used to perform comparative analyses of the reactivity of related molecules. nih.gov Such studies can determine global reactivity descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity, which help in predicting a molecule's chemical behavior. rsc.org The ground-state geometries of complex organic molecules can be optimized using DFT, and the results often show good agreement with experimental data. researchgate.netnih.gov

For reaction pathway analysis, DFT is employed to calculate the energies of reactants, products, and, most importantly, the transition states that connect them. nih.gov This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. nih.gov For instance, in studies of the thermal decomposition of N-substituted diacetamides, DFT calculations were used to investigate a proposed mechanism involving a six-membered ring transition state. nih.gov The calculations helped explain how different substituents on the nitrogen atom affect the activation energy by influencing electron delocalization. nih.gov These theoretical investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain experimentally. nih.gov

Computational Approaches for Reaction Condition Optimization

Computational chemistry is increasingly utilized not only to predict molecular properties but also to guide and optimize the synthesis of chemical compounds. scienceopen.com By modeling chemical reactions, it is possible to predict the outcome of different reaction conditions, thereby reducing the need for extensive and costly trial-and-error experimentation. scienceopen.com This "presynthesis prediction" approach is a cost-saving and efficient strategy in chemical research. scienceopen.com

Computational tools can be applied to investigate various aspects of a chemical synthesis. For example, quantum chemical calculations can model the transition state of a reaction, providing information about the geometry and energy barrier of the rate-determining step. nih.gov This knowledge can be used to select appropriate catalysts that lower the activation energy or to determine the optimal temperature to achieve a good reaction rate while minimizing side products.

Furthermore, computational models can help in understanding the role of solvents by simulating how different solvent environments affect the stability of reactants and transition states. In the synthesis of derivatives, computational methods can predict the most likely sites for chemical modification and the potential impact of different functional groups on the reactivity and stability of the molecule. researchgate.net While specific studies on optimizing the synthesis of N1-phenylpiperidine-1,4-dicarboxamide are not detailed, the general principles of computational reaction design are widely applicable for enhancing the efficiency and yield of synthetic routes for complex organic molecules. scienceopen.com

Structure Activity Relationship Sar and Mechanistic Biological Research Non Clinical

Elucidation of Pharmacophoric Requirements for Biological Interactions

Pharmacophore modeling identifies the essential structural features of a molecule required for its biological activity. For the N1-phenylpiperidine-1,4-dicarboxamide class, research has highlighted the distinct roles of the piperidine (B6355638) ring, the N1-phenyl substituent, and the dicarboxamide moieties.

Influence of the Piperidine Ring Conformation on Target Binding

The piperidine ring serves as a central scaffold, and its conformation is critical for orienting the appended functional groups correctly for target binding. X-ray crystallography studies of closely related analogs, such as N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide, show that the piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov In this conformation, the carboxamide group at the 4-position generally occupies an equatorial position, which is believed to be favorable for minimizing steric hindrance and allowing optimal interaction with target proteins. researchgate.net The rigidity and specific geometry of the piperidine core are thus fundamental to the molecule's ability to fit into the binding pockets of enzymes and receptors.

Impact of the N1-Phenyl Substituent on Ligand Efficacy and Selectivity

The N1-phenyl group is a key determinant of the compound's pharmacological profile. SAR studies on related series of compounds demonstrate that the presence of an aromatic ring at this position is often crucial for high-affinity binding. nih.gov For instance, in studies of related carbonic anhydrase inhibitors, changing from an aromatic to an aliphatic substituent on the nitrogen atom resulted in a marked decrease in inhibitory activity. nih.gov

Furthermore, substitutions on the phenyl ring itself can fine-tune both potency and selectivity. In one study of related compounds, the addition of a 4-fluoro or 4-chloro group to the phenyl ring led to potent inhibition of human carbonic anhydrase II (hCA II), with Kᵢ values of 8.9 nM and 9.7 nM, respectively. nih.gov Similarly, adding a 2-methylphenyl group resulted in a Kᵢ of 11.8 nM. nih.gov These findings indicate that the electronic properties and steric bulk of substituents on the N1-phenyl ring can be modified to optimize interactions with specific biological targets.

Role of Dicarboxamide Moieties in Molecular Recognition

The dicarboxamide groups at the 1- and 4-positions are critical for molecular recognition, primarily by forming hydrogen bonds with amino acid residues in target proteins. The amide groups can act as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group), allowing for strong and specific interactions. The planarity of the urea-like moiety at the N1 position, as observed in crystal structures of analogs, facilitates these directed interactions within a binding site. researchgate.net These hydrogen bonding capabilities are a cornerstone of the scaffold's ability to bind to a variety of biological targets, including enzymes where such interactions are essential for inhibition.

Mechanistic Investigations of Compound-Target Interactions (In Vitro and Preclinical Models)

In vitro and preclinical studies have explored how compounds based on this scaffold interact with specific biological targets at a molecular level, leading to the modulation of their activity.

Modulation of Enzyme Activities

One of the most significant areas of investigation for this class of compounds has been their ability to inhibit enzyme activity. The specific arrangement of functional groups on the this compound scaffold makes it a suitable template for designing potent and selective enzyme inhibitors.

Carbonic Anhydrase Isoform Inhibition

Derivatives of the piperidine-1,4-dicarboxamide (B2901976) scaffold have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and certain isoforms, such as hCA IX and hCA XII, are overexpressed in tumors, making them important targets for anticancer drug development. nih.gov

A study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structural analogs, demonstrated nanomolar inhibitory activity against several hCA isoforms. nih.gov The primary benzenesulfonamide (B165840) moiety interacts directly with the zinc ion in the enzyme's active site, while the substituted piperidine-carboxamide portion, referred to as the "tail," extends into other regions of the active site, influencing potency and isoform selectivity. nih.govnih.gov

Several of these sulfonamide derivatives showed potent, low-nanomolar inhibition of the cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and XII. nih.gov For example, compounds featuring a halogen on the phenyl ring (4-fluoro or 4-chloro) exhibited strong inhibition against hCA II. nih.gov Notably, some compounds in the series displayed selectivity for the tumor-associated isoforms over the ubiquitous cytosolic ones, a desirable characteristic for potential therapeutic agents. nih.gov

Interactive Data Table: Inhibition of Human Carbonic Anhydrase Isoforms by N1-Substituted Piperidine-4-Carboxamide Analogs

The following table summarizes the inhibitory activity (Kᵢ in nM) of selected analog compounds against four human carbonic anhydrase (hCA) isoforms. The data highlights how different substituents on a phenyl ring attached to the core structure influence potency.

CompoundN1-Analogous SubstituenthCA I (Kᵢ nM)hCA II (Kᵢ nM)hCA IX (Kᵢ nM)hCA XII (Kᵢ nM)
7 2-Methylphenyl101.511.832.56.7
8 2,6-Dimethylphenyl109.812.430.17.2
9 4-Fluorophenyl89.78.925.45.1
10 4-Chlorophenyl92.49.728.95.8
AAZ *Standard Inhibitor250.012.025.05.7

*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor included for comparison. Data sourced from reference nih.gov.

11β-Hydroxyl Steroid Dehydrogenase Type 1 Modulation

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases. nih.govmedchemexpress.com A series of piperidine amides have been identified as inhibitors of human 11β-HSD1. nih.gov Through modifications of an initial hit compound, researchers have explored the structure-activity relationship of these piperidine derivatives. nih.gov The development of these inhibitors is often guided by high-resolution X-ray crystal structures of the enzyme in complex with various molecules, which facilitates structure-based design. This approach has led to the discovery of diverse classes of potent 11β-HSD1 inhibitors. benthamscience.com

Research into piperidyl benzamide (B126) derivatives has further refined the understanding of the SAR for this target. nih.gov Optimization of these compounds has yielded potent inhibitors, demonstrating that the piperidine core is a viable scaffold for engaging with the 11β-HSD1 active site. nih.gov

Ligand-Receptor Interactions

The this compound structure and its analogues have been extensively studied for their interactions with various receptors, demonstrating a wide range of affinities and selectivities based on subtle structural modifications.

The piperidine moiety is a crucial structural element for ligands targeting the histamine (B1213489) H3 (H3) receptor. acs.orgunisi.it Non-imidazole antagonists containing a piperidine ring have been developed to improve pharmacokinetic properties compared to classical imidazole-based antagonists. nih.gov

Studies on piperidine-containing carbamates showed moderate affinity for H3 receptors, with pA2 values ranging from 5.8 to 7.0. nih.gov A key finding in dual-target ligands is that the piperidine moiety is influential for activity at the sigma-1 receptor while maintaining affinity for the H3 receptor. acs.orgugr.es For instance, comparing two closely related compounds, one with a piperidine core and the other with a piperazine (B1678402) core, revealed a significant difference in sigma-1 receptor affinity while both maintained high affinity for the H3 receptor. unisi.itugr.es Specifically, the replacement of piperazine with piperidine can dramatically increase affinity for the σ1 receptor while retaining nanomolar affinity for the H3 receptor. ugr.es Further modifications, such as the introduction of a 4-pyridyl moiety to the piperidine ring, can modulate the affinity for the H3 receptor. unisi.it

Table 1: Affinity of Piperidine/Piperazine Analogues at Histamine H3 and Sigma-1 Receptors
CompoundCore MoietyhH3R Ki (nM)σ1R Ki (nM)
Compound 4 AnaloguePiperazine3.171531
Compound 5 AnaloguePiperidine7.703.64

Data sourced from ACS Chemical Neuroscience. ugr.es

The sigma-1 (σ1) receptor is a chaperone protein implicated in various central nervous system disorders. chemrxiv.org The N-substituted piperidine scaffold is a well-established pharmacophore for high-affinity σ1 receptor ligands. nih.govunict.itnih.gov SAR studies have revealed key structural features that govern affinity and selectivity.

For N-substituted-4-cyano-4-phenylpiperidine analogues, the nature of the N-substituent is critical. An N-arylalkyl chain with a propyl linker between the nitrogen and the phenyl ring was found to be optimal for σ1 affinity. nih.gov Extending this chain to four carbons dramatically decreased affinity. nih.gov The N-benzyl and N-phenylpropyl analogues exhibited high affinity and selectivity for the σ1 receptor. nih.gov

Table 2: Sigma-1 Receptor Affinity for N-Arylalkyl Piperidine Analogues
N-Substituentσ1R Ki (nM)Selectivity (σ12)
N-benzyl (Compound 7)4.11600
N-phenethyl (Compound 8)3036
N-phenylpropyl (Compound 9)3.8120
N-phenylbutyl (Compound 10)3802

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Further studies on phenoxyalkylpiperidines confirmed that a 4-methyl substituent on the piperidine ring confers optimal interaction with the σ1 subtype. uniba.it The basic nitrogen of the piperidine ring is known to make key interactions with residue Glu172 of the σ1 receptor. chemrxiv.org Molecular dynamics simulations have shown that interactions of the piperidine-N-atom and its substituents with a lipophilic binding pocket are responsible for differing σ1 receptor affinities. researchgate.net

PPARγ is a ligand-activated transcription factor that is a key regulator of glucose and lipid metabolism, making it a target for diabetes treatments. nih.govmdpi.com While research directly on this compound is limited, related structures have been investigated. A study on piperine, which contains a piperidine moiety, led to the synthesis of derivatives with PPARγ agonist activity. nih.gov One derivative, compound 2a, was identified as a potential PPARγ agonist with an IC50 of 2.43 μM, which was more potent than the control, rosiglitazone. nih.gov

Additionally, the design and synthesis of substituted piperidine-4-carboxylic acid analogues have yielded potent dual PPARα/γ agonists. researchgate.net This suggests that the piperidine scaffold, when appropriately substituted with a carboxylic acid or a related functional group like a carboxamide, can be effectively targeted to the PPARγ ligand-binding domain.

Investigation of Compound Effects on General Cellular Pathways

Derivatives of the this compound scaffold have been investigated for their effects on cellular processes such as cell growth and survival, primarily in the context of cancer research. A novel class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrated antiproliferative activity against the DU-145 prostate cancer cell line. nih.gov

Initial screening identified lead compounds with GI50 values in the low micromolar range. nih.gov SAR-guided optimization revealed that a mono-substituted carboxamide moiety was essential for this antiproliferative activity; disubstitution on the carboxamide nitrogen led to a marked decrease or complete loss of activity. nih.gov The most active compound from this series exhibited a GI50 of 120 nM and was found to act as a tubulin inhibitor. nih.gov

In a separate study, a series of 4-(2-aminoethyl)piperidine derivatives were synthesized as σ1 receptor ligands and evaluated for their antiproliferative properties. researchgate.net One compound, a 1-methylpiperidine (B42303) derivative, showed strong antiproliferative effects on androgen-negative human prostate cancer cells (DU145). researchgate.net These findings indicate that the piperidine core, featured in this compound, is a viable framework for developing compounds that can modulate cell growth and survival pathways.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound leverages established SAR principles and structure-based approaches to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govthieme-connect.com

A key principle involves modifying the substituents on both the N1-phenyl ring and the 4-carboxamide group to fine-tune interactions with specific target receptors. For instance, in designing σ1 receptor ligands, the length and nature of the linker between the piperidine nitrogen and an aromatic system are critical determinants of affinity. nih.gov Similarly, for H3 receptor antagonists, lipophilic substitutions on a terminal phenyl ring can enhance potency. nih.gov

Structure-based design, utilizing X-ray crystal structures of target proteins, is a powerful tool. benthamscience.comchemrxiv.org This approach allows for the visualization of binding modes and facilitates the design of analogues with improved complementarity to the active site. For example, knowing that the basic piperidine nitrogen interacts with specific acidic residues (e.g., Glu172 in σ1R) allows for the design of molecules that optimize this key electrostatic interaction. chemrxiv.org

Another design strategy is "scaffold hopping," where the core piperidine-dicarboxamide structure is replaced by or decorated with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. cresset-group.com Furthermore, creating conformationally restricted analogues can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the desired target. semanticscholar.org Finally, considering physicochemical properties (e.g., lipophilicity, polarity) throughout the design process is crucial for achieving favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, ensuring that potent compounds have the potential to become viable drug candidates. nih.govthieme-connect.com

Strategies for Developing Multi-Target Ligands

The "one drug, one target" paradigm has been challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. nih.gov These conditions involve multiple pathological pathways, making it difficult for a single-target agent to achieve a satisfactory therapeutic effect. This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is rationally designed to interact with two or more distinct biological targets simultaneously. nih.govresearchgate.net

The piperidine scaffold is a common structural motif in a wide range of pharmaceuticals and is well-suited for the development of MTDLs. ijnrd.org Strategies often involve molecular hybridization, where pharmacophoric elements from two or more different drugs are combined into a single chimeric molecule. The this compound core can serve as the central scaffold in this strategy. For instance, the N-phenyl group and the carboxamide at the 1-position can be tailored to interact with one target, while the carboxamide at the 4-position can be extended with a different pharmacophore to engage a second target.

One prominent application of this strategy is in the development of agents for Alzheimer's disease. nih.govresearchgate.net Research has focused on creating hybrids that can, for example, inhibit both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and beta-secretase 1 (BACE1), two key enzymes in the pathogenesis of the disease. nih.govresearchgate.net By using a piperidine-based linker, fragments known to bind to each target can be joined, creating a single MTDL intended to provide a synergistic therapeutic effect. nih.gov

Enhancing Selectivity and Potency through Structural Modifications (in vitro)

The potency and selectivity of a drug candidate are critical determinants of its therapeutic window. For compounds based on the piperidine-1,4-dicarboxamide scaffold, in vitro studies have demonstrated that minor structural modifications can lead to significant changes in biological activity. A key strategy for enhancing these properties is the "tail approach," where a core structure responsible for primary binding (the "warhead") is maintained, while an appended chemical moiety (the "tail") is systematically varied to optimize interactions with the target's active site. nih.gov

This approach has been effectively applied to a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to this compound. These compounds were designed as inhibitors of human carbonic anhydrases (hCAs), enzymes that are implicated in various physiological and pathological processes, including cancer. nih.gov The sulfamoylbenzoyl group acts as the zinc-binding "warhead," while the substituted carboxamide tail at the 4-position of the piperidine ring is modified to enhance potency and achieve selectivity among different CA isoforms (e.g., cytosolic hCA I and II versus tumor-associated hCA IX and XII). nih.gov

In vitro enzymatic assays revealed that modifications to the tail portion profoundly influenced inhibitory activity and isoform selectivity. For example, extending the piperidine-4-carboxamide with various substituted benzylamine (B48309) and piperazine moieties led to compounds with inhibitory activities in the low nanomolar range. nih.gov Notably, certain substitutions resulted in significant selectivity for the tumor-related isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.gov

The data below illustrates the structure-activity relationships for a selection of these compounds, showing how different "tail" groups on the piperidine-4-carboxamide core affect inhibitory potency (Ki) against four hCA isoforms.

Compound"Tail" Group (Substitution at Piperidine-4-Carboxamide)Ki (nM) hCA IKi (nM) hCA IIKi (nM) hCA IXKi (nM) hCA XII
AAZ (Standard)N/A25012255.7
Compound 64-(4-Fluorobenzyl)piperazin-1-yl10.3158.50.96.6
Compound 114-Fluorobenzylamino120.4312.77.74.5
Compound 154-Methoxybenzylamino101.4254.69.16.2
Compound 164-(Thiophen-2-ylmethyl)piperazin-1-yl9.8144.30.87.1
Compound 204-(Pyridin-3-ylmethyl)piperazin-1-yl10.1139.80.96.8
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors. nih.gov

As shown in the table, compounds with a piperazine linker in the tail (e.g., Compounds 6, 16, and 20) generally exhibit sub-nanomolar potency against hCA IX and high selectivity over hCA II. nih.gov In contrast, compounds with a direct benzylamino tail (e.g., Compounds 11 and 15) are potent against hCA IX and XII but show much lower activity against the cytosolic isoforms. nih.gov This demonstrates that the choice of linker and the substituent on the terminal aromatic ring are critical for tuning both potency and isoform selectivity, providing a clear path for the rational design of more effective and targeted inhibitors based on the piperidine-1,4-dicarboxamide scaffold. nih.gov

Future Directions and Emerging Research Opportunities

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing compounds is a cornerstone of pharmaceutical development. However, traditional methods can be lengthy, costly, and environmentally burdensome. sciencedaily.com The future of synthesizing N1-phenylpiperidine-1,4-dicarboxamide and its analogs lies in the development of innovative and sustainable methodologies that prioritize efficiency, cost-effectiveness, and environmental responsibility.

Recent breakthroughs have demonstrated novel approaches that significantly streamline the creation of complex piperidines. One such method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, a two-stage process that can reduce synthetic pathways from as many as 17 steps down to just 2 to 5. sciencedaily.comtechnologynetworks.com This approach avoids the need for expensive precious metal catalysts like palladium and minimizes the use of protective groups that add extra steps to a synthesis. technologynetworks.com

Green chemistry principles are also being integrated into piperidine (B6355638) synthesis. ajchem-a.com These strategies include:

Catalyst-free reactions: Utilizing water under reflux conditions can facilitate three-component condensation reactions to create complex piperidine-based structures without the need for a catalyst. ajchem-a.com

Novel Catalysis: The use of non-toxic catalysts, such as iron, for processes like reductive amination presents a more sustainable alternative to traditional heavy metal catalysts. mdpi.com

Biomass-derived Starting Materials: The synthesis of piperidine from biomass derivatives, such as δ-valerolactone, highlights a move towards renewable feedstocks in pharmaceutical manufacturing. researchgate.net

One-Pot Processes: Methodologies that combine multiple reaction steps, such as hydrogenation and functionalization, into a single "one-pot" process are gaining popularity for their ability to reduce waste, time, and cost. nih.gov

These innovative synthetic strategies are crucial for building diverse libraries of piperidine dicarboxamides more efficiently and sustainably, thereby accelerating the pace of drug discovery.

Integration of High-Throughput Screening and Chemoinformatics for Compound Library Design

The design and screening of large compound libraries are essential for identifying new drug leads. The integration of high-throughput screening (HTS) with advanced computational methods, or chemoinformatics, is revolutionizing this process for scaffolds like this compound. This synergy allows for the creation of more diverse, targeted, and effective compound libraries.

Computational library design is a key component of this integrated approach. By using algorithms for tasks like reagent clustering and library profiling, chemists can maximize the diversity of reagents and optimize the pharmacokinetic properties of the resulting compounds before they are even synthesized. 5z.com This computational pre-selection ensures that the synthesized library has a higher probability of containing active and drug-like molecules.

A powerful platform demonstrating this integration combines several technologies:

Computational Design: A virtual library is first designed and analyzed for desired properties. nih.gov

Parallel Synthesis: The selected compounds are then synthesized in parallel, often using automated, solution-phase techniques. nih.gov

Enabling Technologies: Continuous flow hydrogenation and other modern synthetic methods are employed to increase efficiency and scalability. nih.gov

High-Throughput Purification and Reformatting: Automated systems purify the synthesized compounds and prepare them in formats suitable for HTS. nih.gov

This integrated workflow was successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov Furthermore, chemoinformatics plays a crucial role in exploring the three-dimensional (3D) chemical space of these scaffolds. By generating virtual libraries and analyzing their 3D shapes using tools like principal moment of inertia (PMI) plots, researchers can design fragments that are more three-dimensional, a characteristic often linked to improved selectivity and better drug properties. whiterose.ac.uknih.gov

Table 1: Comparison of Library Generation Approaches
ApproachKey FeaturesPrimary AdvantageReference
Traditional Synthesis & ScreeningSequential synthesis; empirical screening of all compounds.Well-established methodology.N/A
Computational & HTS IntegrationIn silico design and pre-selection; parallel synthesis; automated purification and screening.Increased efficiency; higher quality leads; optimized properties. 5z.comnih.gov
3D Fragment-Based DesignFocus on molecular shape; analysis of virtual libraries with PMI plots.Better exploration of 3D chemical space; potential for improved selectivity. whiterose.ac.uk

Advanced Mechanistic Studies using Biophysical Techniques and Omics Approaches (Non-Clinical)

Understanding precisely how a compound interacts with its biological target is fundamental to drug development. For piperidine dicarboxamide scaffolds, future research will increasingly rely on a sophisticated suite of biophysical and "omics" technologies to elucidate these mechanisms at a molecular level in non-clinical settings.

Biophysical techniques are essential for characterizing the direct interaction between a compound and a target protein. nih.gov These methods can provide detailed, quantitative data on binding affinity, kinetics, and thermodynamics. Key techniques include:

Surface Plasmon Resonance (SPR): Measures real-time binding and dissociation of a compound to a target immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the specific atoms involved in the compound-target interaction, offering structural insights.

X-ray Crystallography: Provides a high-resolution, 3D structure of the compound bound to its target, revealing the precise binding mode.

Beyond direct binding, "omics" approaches offer a systems-level view of a compound's effects on cellular machinery. nih.govrsc.org These untargeted methods can reveal novel mechanisms of action and identify potential biomarkers. unimi.it

Transcriptomics: Analyzes changes in gene expression (RNA levels) across the entire genome in response to compound treatment, identifying affected pathways. nih.gov

Proteomics: Studies global changes in protein levels and modifications, providing insight into the functional consequences of target engagement. nih.gov

Metabolomics: Investigates alterations in the levels of small-molecule metabolites, offering a snapshot of the cellular metabolic state after compound exposure. nih.gov

For example, mechanistic studies on certain piperidine derivatives have used electrophysiological techniques to show that they block neuromuscular transmission by decreasing the sensitivity of the end-plate membrane to acetylcholine (B1216132), rather than competing for the acetylcholine receptor site itself. nih.gov The application of this multi-faceted approach—combining detailed biophysical characterization with broad omics-based profiling—will be critical for advancing this compound derivatives from promising hits to well-understood clinical candidates.

Exploration of Novel Biological Targets for Piperidine Dicarboxamide Scaffolds

The versatility of the piperidine dicarboxamide scaffold makes it a privileged structure capable of interacting with a diverse array of biological targets, opening up new therapeutic avenues. Ongoing and future research is focused on exploring novel targets beyond traditional areas, driven by the need for new treatments for a range of diseases.

Recent studies have identified piperidine carboxamide derivatives as potent inhibitors of several novel targets:

Cathepsin K: A series of piperidine-3-carboxamide derivatives were found to be potent inhibitors of Cathepsin K, an enzyme involved in bone resorption. The most potent compound, H-9, demonstrated an IC50 value of 0.08 µM, making this scaffold a promising starting point for new anti-osteoporosis agents. mdpi.com

Calpain: Certain keto amide derivatives of piperidine carboxamide have shown significant inhibition of µ-calpain, with Ki values as low as 9 nM. These inhibitors also showed anticonvulsive properties in animal models, suggesting a role in neurological disorders. nih.gov

Secretory Glutaminyl Cyclase (sQC): Through high-throughput virtual screening, a piperidine-4-carboxamide moiety was identified as a novel inhibitor of sQC (IC50 = 34 µM). This enzyme is implicated in the formation of neurotoxic amyloid beta plaques in Alzheimer's disease, marking a potential new therapeutic strategy. researchgate.net

Antimalarial Targets: A library of 1,4-disubstituted piperidine derivatives was evaluated against Plasmodium falciparum, the parasite responsible for malaria. Several compounds showed nanomolar activity against both chloroquine-sensitive and resistant strains, indicating their potential to address the challenge of antimalarial drug resistance. semanticscholar.org

Table 2: Novel Biological Targets and Activities of Piperidine Carboxamide Derivatives
Biological TargetTherapeutic AreaCompound TypeReported ActivityReference
Cathepsin KOsteoporosisPiperidine-3-carboxamide (H-9)IC50 = 0.08 µM mdpi.com
µ-CalpainNeurological Disorders (e.g., Epilepsy)Piperidine carboxamide keto amide (11j)Ki = 9 nM nih.gov
Secretory Glutaminyl Cyclase (sQC)Alzheimer's DiseasePiperidine-4-carboxamide (Cpd-41)IC50 = 34 µM researchgate.net
Plasmodium falciparum (3D7 strain)Malaria1,4-disubstituted piperidine (13b)IC50 = 4.19 nM semanticscholar.org
Plasmodium falciparum (W2 strain)Malaria1,4-disubstituted piperidine (12a)IC50 = 11.6 nM semanticscholar.org

The exploration of these and other novel targets, including various kinases and proteases, will continue to be a vibrant area of research. researchgate.net The ability to generate diverse libraries, combined with advanced screening and mechanistic study techniques, will undoubtedly expand the therapeutic potential of the piperidine dicarboxamide scaffold in the years to come.

Q & A

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations assess stability in lipid bilayers (logP ~1.9 suggests moderate membrane permeability) .
  • ADMET prediction : The compound’s topological polar surface area (74.6 Ų) indicates poor blood-brain barrier penetration, suitable for peripheral targets .

How are batch-to-batch variations minimized during large-scale synthesis?

Q. Basic Research Focus

  • Quality control : Require ≥98% purity via HPLC and peptide content analysis for sensitive assays .
  • Reaction monitoring : In-situ FTIR tracks amide bond formation (C=O stretch at ~1650 cm⁻¹) to ensure consistency .

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